Sarafotoxin S6a is a 21-amino acid peptide toxin isolated from the venom of the South African burrowing asp, Atractaspis engaddensis. [] It belongs to the sarafotoxin family of peptides, which are structurally similar to the mammalian endothelin peptides. [] S6a is known for its potent vasoconstrictor properties and exhibits high affinity for endothelin receptors, particularly the ETA subtype. [, , ] Due to its specific receptor binding profile, S6a is widely employed as a pharmacological tool in scientific research to investigate the physiological and pathological roles of endothelin receptors.
Sarafotoxin S6a1 is a biologically active peptide belonging to the sarafotoxin family, which is derived from the venom of the African snake Atractaspis engaddensis. This compound exhibits significant pharmacological activity, primarily acting as an agonist at endothelin receptors, specifically the Endothelin Receptor Type A and Type B. Sarafotoxin S6a1 is structurally similar to endothelin-1 and endothelin-3, which are known for their roles in vasoconstriction and various physiological processes.
Sarafotoxin S6a1 is classified under vasoactive peptides and is part of a broader category known as endothelin-like peptides. It was isolated from the venom of the snake Atractaspis engaddensis, which is notable for its potent cardiotoxic effects. The classification of sarafotoxins includes several analogs, with S6a1 being one of the most studied due to its significant biological activity and receptor selectivity .
The synthesis of sarafotoxin S6a1 typically employs solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin.
Sarafotoxin S6a1 has a complex molecular structure characterized by multiple disulfide bonds that contribute to its stability and biological function.
The presence of five sulfur atoms indicates multiple disulfide linkages, which are critical for maintaining the peptide's three-dimensional conformation essential for receptor binding .
Sarafotoxin S6a1 can undergo several chemical reactions:
These reactions are crucial for modifying the peptide's properties and exploring structure-function relationships .
Sarafotoxin S6a1 acts primarily as an agonist at endothelin receptors, particularly targeting Endothelin Receptor Type A and Type B. Upon binding to these receptors, it triggers intracellular signaling pathways that lead to physiological responses such as vasoconstriction.
The activation of these receptors by sarafotoxin S6a1 induces hydrolysis of phosphoinositides via G protein-coupled receptor pathways, resulting in increased intracellular calcium levels and subsequent vascular smooth muscle contraction . This mechanism underlies its potent effects on blood vessel constriction.
Sarafotoxin S6a1 is typically presented as a white powder or crystalline solid when synthesized. Its solubility in aqueous solutions varies depending on pH and concentration.
Key chemical properties include:
Sarafotoxin S6a1 has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4